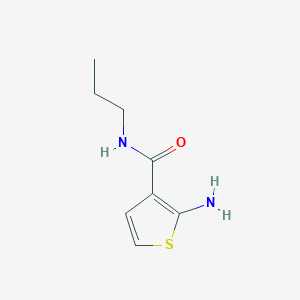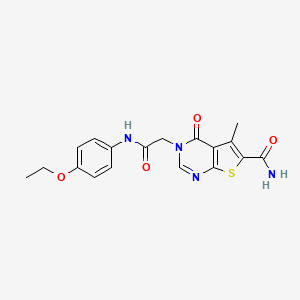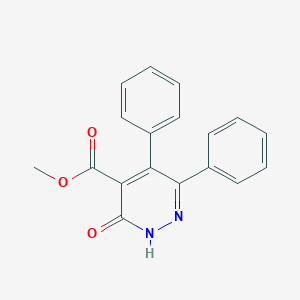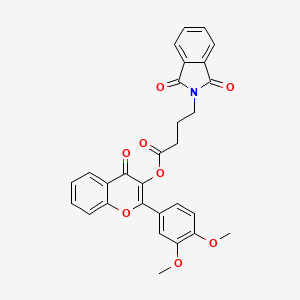![molecular formula C22H15NO4 B3582065 [2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate](/img/structure/B3582065.png)
[2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate
Overview
Description
[2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate: is a complex organic compound that belongs to the class of chromenyl pyridine carboxylates This compound is characterized by the presence of a chromenyl group attached to a pyridine carboxylate moiety, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenyl chromenone with pyridine-3-carboxylic acid under reflux conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is usually achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the 4-methylphenyl group, where substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry: The compound is also used in the industrial sector, particularly in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting cell death.
Comparison with Similar Compounds
- [2-(4-Methoxyphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate
- [2-(4-Chlorophenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate
- [2-(4-Nitrophenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate
Comparison: Compared to its analogs, [2-(4-Methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate exhibits unique chemical properties due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
[2-(4-methylphenyl)-4-oxochromen-3-yl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14-8-10-15(11-9-14)20-21(27-22(25)16-5-4-12-23-13-16)19(24)17-6-2-3-7-18(17)26-20/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCANRRDGCCZBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-naphthyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3581998.png)
![N-(4-ethoxyphenyl)-2-(5-naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3582004.png)
![N-(2,4-dimethylphenyl)-5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3582008.png)
![N-(2,4-dimethylphenyl)-5-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3582011.png)
![N-benzyl-2-(5-naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3582015.png)
![ethyl 5-methyl-4-oxo-3-(3-phenoxybenzyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3582016.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3582024.png)
![3-(3-phenoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3582026.png)

![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3582038.png)
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3582048.png)


